molecular formula C19H17Cl2N5O2 B12687931 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride CAS No. 59827-64-4

1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride

Cat. No.: B12687931
CAS No.: 59827-64-4
M. Wt: 418.3 g/mol
InChI Key: PRKUAXNXQUIEJB-UHFFFAOYSA-M
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Description

1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the azo group (N=N) and the nitro group (NO2) in its structure makes it a compound of interest for various chemical reactions and applications .

Preparation Methods

The synthesis of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with an appropriate diazonium salt to form the azo compound. This intermediate is then reacted with 2-(pyridinium-1-yl)ethylamine to yield the final product. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond and the subsequent coupling reaction .

Chemical Reactions Analysis

1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

59827-64-4

Molecular Formula

C19H17Cl2N5O2

Molecular Weight

418.3 g/mol

IUPAC Name

2-chloro-4-[(4-nitrophenyl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride

InChI

InChI=1S/C19H17ClN5O2.ClH/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H/q+1;/p-1

InChI Key

PRKUAXNXQUIEJB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

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